molecular formula C19H22ClNS B12302940 Dothiepin-d6 HCl (N,N-dimethyl-d6) (cis/trans mixture)

Dothiepin-d6 HCl (N,N-dimethyl-d6) (cis/trans mixture)

Cat. No.: B12302940
M. Wt: 337.9 g/mol
InChI Key: XUPZAARQDNSRJB-KOOCDHCZSA-N
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Description

Dothiepin-d6 HCl (N,N-dimethyl-d6) (cis/trans mixture) is a deuterated form of Dothiepin hydrochloride. Deuterated compounds are those in which hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research and is not intended for human consumption .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dothiepin-d6 HCl involves the deuteration of Dothiepin hydrochloride. The process typically includes the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen with deuterium .

Industrial Production Methods: Industrial production of Dothiepin-d6 HCl follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions: Dothiepin-d6 HCl undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield secondary amines .

Scientific Research Applications

Dothiepin-d6 HCl is widely used in scientific research for various applications:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.

    Biology: Employed in metabolic studies to trace the pathways of drug metabolism.

    Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Utilized in the development of new pharmaceuticals and in quality control processes

Mechanism of Action

Dothiepin-d6 HCl exerts its effects by inhibiting the reuptake of noradrenaline and serotonin, enhancing noradrenergic and serotonergic neurotransmission. It also acts as a histamine H1-receptor antagonist, contributing to its sedative and anxiolytic properties. The molecular targets include noradrenaline and serotonin transporters, as well as histamine H1 receptors .

Comparison with Similar Compounds

Uniqueness: Dothiepin-d6 HCl is unique due to its deuterated nature, which provides advantages in research applications, such as improved stability and reduced metabolic degradation. This makes it particularly valuable in studies requiring precise tracking and analysis of metabolic pathways .

Properties

Molecular Formula

C19H22ClNS

Molecular Weight

337.9 g/mol

IUPAC Name

(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C19H21NS.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11-;/i1D3,2D3;

InChI Key

XUPZAARQDNSRJB-KOOCDHCZSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CC/C=C\1/C2=CC=CC=C2CSC3=CC=CC=C31)C([2H])([2H])[2H].Cl

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31.Cl

Origin of Product

United States

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